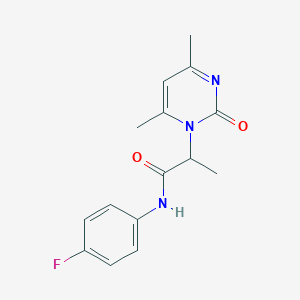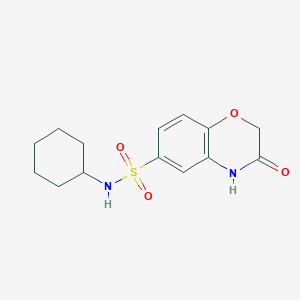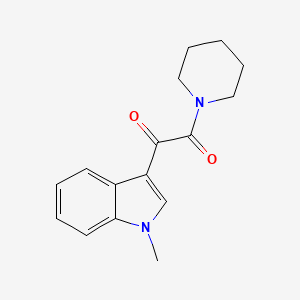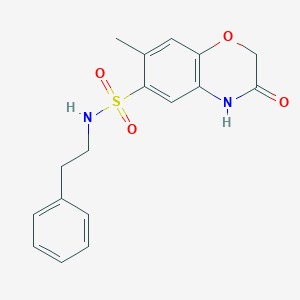![molecular formula C10H12N2O3 B4419630 N-{2-[(methylamino)carbonyl]phenyl}glycine](/img/structure/B4419630.png)
N-{2-[(methylamino)carbonyl]phenyl}glycine
Descripción general
Descripción
N-{2-[(methylamino)carbonyl]phenyl}glycine, also known as N-Methylglycine or sarcosine, is a natural amino acid derivative that has gained significant attention in scientific research in recent years. This compound is a non-proteinogenic amino acid that is found in various biological tissues, including muscles, brain, and liver. Sarcosine has been studied for its potential therapeutic properties in various diseases, including cancer, schizophrenia, and Alzheimer's disease.
Mecanismo De Acción
The mechanism of action of sarcosine is not fully understood, but it is believed to modulate the activity of the N-methyl-D-aspartate (NMDA) receptor, which is involved in various physiological processes, including learning and memory. Sarcosine has been shown to enhance the activity of the NMDA receptor, which may contribute to its therapeutic effects in various diseases.
Biochemical and Physiological Effects
Sarcosine has been shown to have various biochemical and physiological effects. In cancer cells, sarcosine has been shown to promote cell proliferation, invasion, and metastasis. In contrast, sarcosine has been shown to have anti-tumor effects in breast cancer cells. In schizophrenia patients, sarcosine has been shown to improve the efficacy of antipsychotic medications and reduce negative symptoms. Sarcosine has also been studied for its potential neuroprotective effects in Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Sarcosine has several advantages for lab experiments. It is a natural compound that is readily available and relatively inexpensive. Sarcosine is also stable under normal lab conditions, making it easy to handle and store. However, sarcosine has some limitations for lab experiments. It has a relatively short half-life, which may limit its effectiveness in some experiments. Sarcosine is also a non-specific modulator of the NMDA receptor, which may limit its usefulness in some experiments.
Direcciones Futuras
There are several future directions for research on sarcosine. One area of research is to further investigate its potential therapeutic properties in various diseases, including cancer, schizophrenia, and Alzheimer's disease. Another area of research is to elucidate the mechanism of action of sarcosine, which may lead to the development of more specific modulators of the NMDA receptor. Additionally, research on the pharmacokinetics and pharmacodynamics of sarcosine may lead to the development of more effective therapies.
Aplicaciones Científicas De Investigación
Sarcosine has been studied for its potential therapeutic properties in various diseases, including cancer, schizophrenia, and Alzheimer's disease. In cancer research, sarcosine has been shown to promote tumor growth and metastasis in prostate cancer cells. In contrast, sarcosine has been shown to have anti-tumor effects in breast cancer cells. In schizophrenia research, sarcosine has been studied as a potential adjunctive therapy to improve the efficacy of antipsychotic medications. Sarcosine has also been studied for its potential neuroprotective effects in Alzheimer's disease.
Propiedades
IUPAC Name |
2-[2-(methylcarbamoyl)anilino]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O3/c1-11-10(15)7-4-2-3-5-8(7)12-6-9(13)14/h2-5,12H,6H2,1H3,(H,11,15)(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMMTZKFXKPPIDC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC=CC=C1NCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[2-(3,4-dichlorobenzyl)-2H-tetrazol-5-yl]pyridine](/img/structure/B4419552.png)
![12-methyl-11-oxo-2,3,9,9a-tetrahydro-1H-3a,9-(epiminoethano)cyclopenta[b]chromene-10-carboxylic acid](/img/structure/B4419557.png)
![4-{[(4-fluorophenyl)amino]sulfonyl}benzamide](/img/structure/B4419565.png)


![3-(3-methoxyphenyl)-5-[1-(4-methylphenoxy)ethyl]-1,2,4-oxadiazole](/img/structure/B4419579.png)
![2-[4-(2-fluorophenyl)piperazin-1-yl]-1,3-thiazol-4(5H)-one](/img/structure/B4419594.png)
![1-methyl-N-[4-(2-thienylmethoxy)benzyl]-1H-tetrazol-5-amine](/img/structure/B4419605.png)

![N-[1H-benzimidazol-2-yl(phenyl)methyl]propanamide](/img/structure/B4419615.png)
![2-{[4-(2-furoyl)piperazin-1-yl]carbonyl}-1-methylpyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one](/img/structure/B4419626.png)

![2-[4-(2-furoyl)piperazin-1-yl]-7-(2-furyl)-4-methyl-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B4419644.png)
![(4-{[(3,4-dimethylphenyl)amino]sulfonyl}-2-methylphenoxy)acetic acid](/img/structure/B4419645.png)